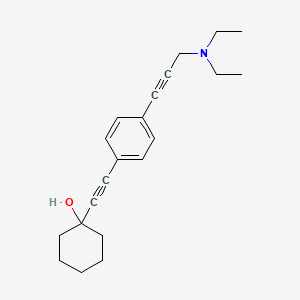

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-

CAS No.: 5076-60-8

Cat. No.: VC18486321

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5076-60-8 |

|---|---|

| Molecular Formula | C21H27NO |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3 |

| Standard InChI Key | OLZUTLBHIYGXLO-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol reflects its intricate architecture . The molecule consists of:

-

A cyclohexanol core (C₆H₁₁O) substituted at the 1-position.

-

An ethynyl (–C≡C–) bridge linking the cyclohexanol to a para-substituted phenyl ring.

-

A 3-diethylamino-1-propynyl group (–C≡C–CH₂–N(CH₂CH₃)₂) at the phenyl ring’s para position .

This arrangement creates a rigid, conjugated system with potential electronic delocalization across the ethynyl and aromatic moieties.

Molecular Geometry and Stereoelectronic Effects

The compound’s geometry is influenced by:

-

Steric hindrance from the cyclohexanol ring and diethylamino group.

-

Conjugation between the ethynyl groups and phenyl ring, which may enhance stability and π-orbital interactions .

-

The hydroxyl group’s hydrogen-bonding capability, which affects solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically employing:

Sonogashira Coupling

A palladium-catalyzed cross-coupling between a halogenated phenyl precursor and an ethynylated cyclohexanol derivative. Example conditions:

Functional Group Modifications

-

Propynylation: Introduction of the diethylamino-propynyl group via nucleophilic substitution or alkyne metathesis .

-

Cyclohexanol Derivatization: Protection/deprotection of the hydroxyl group to prevent undesired side reactions.

Optimization Challenges

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.

-

Catalyst Loading: Palladium catalysts (0.05–0.1 equiv) balance cost and yield .

-

Temperature Control: Exothermic reactions require careful thermal management to avoid decomposition.

Physicochemical Properties

Physical Constants

| Property | Value | Source |

|---|---|---|

| Density | 1.07 g/cm³ | |

| Boiling Point | 447.2°C | |

| Flash Point | 206.3°C | |

| LogP | 3.43 | |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

Spectroscopic Characterization

-

¹H/¹³C NMR: Distinct signals for cyclohexanol protons (δ 1.2–1.8 ppm), aromatic protons (δ 7.2–7.5 ppm), and ethynyl carbons (δ 70–90 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 309.209 (C₂₁H₂₇NO⁺) .

Biological and Toxicological Profile

Acute Toxicity

| Parameter | Value | Model | Source |

|---|---|---|---|

| LD₅₀ (subcutaneous) | 1,304 mg/kg | Mouse | |

| Hazard Statements | H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) | - |

Pharmacokinetic Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume